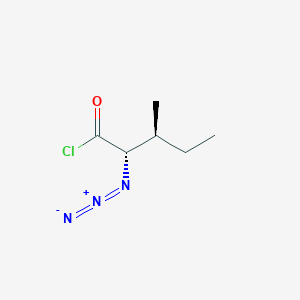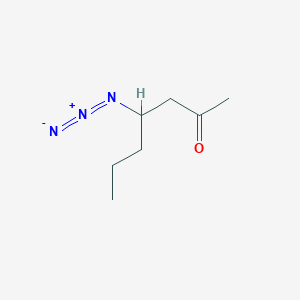![molecular formula C29H33FO B14183122 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 923033-89-0](/img/structure/B14183122.png)
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is a synthetic compound that belongs to the class of liquid crystal monomers. These compounds are widely used in liquid crystal display devices such as televisions, smartphones, and personal computers due to their unique anisotropic properties . The compound’s structure includes a diphenyl backbone with ethoxy, fluoro, and propylcyclohexyl substituents, which contribute to its liquid crystalline behavior.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-bromoanisole with ethyl iodide in the presence of a base such as potassium carbonate to form 4-ethoxybromobenzene.
Introduction of the Fluoro Group: The 4-ethoxybromobenzene is then subjected to a fluorination reaction using a fluorinating agent such as cesium fluoride to yield 1-(4-ethoxyphenyl)-2-fluorobenzene.
Coupling with Propylcyclohexylbenzene: The final step involves a coupling reaction between 1-(4-ethoxyphenyl)-2-fluorobenzene and 4-(4-propylcyclohexyl)phenylboronic acid using a palladium catalyst under Suzuki coupling conditions
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydroxyl group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of cell membrane interactions and the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form ordered structures.
Wirkmechanismus
The mechanism by which 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene exerts its effects is primarily related to its liquid crystalline properties. The compound aligns in specific orientations under the influence of electric or magnetic fields, which is crucial for its function in display technologies. The molecular targets include the alignment layers in liquid crystal displays, and the pathways involved are related to the compound’s interaction with these layers to produce the desired optical effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene can be compared with other liquid crystal monomers such as:
- 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene
- 4′′-ethyl-2′-fluoro-4-propyl-1,1′:4′,1′′-terphenyl
- 1-[(4-ethoxyphenyl)ethynyl]-4-(4-trans-propylcyclohexyl)benzene .
These compounds share similar structural features but differ in their substituents, which can affect their liquid crystalline properties and applications. The uniqueness of this compound lies in its specific combination of ethoxy, fluoro, and propylcyclohexyl groups, which contribute to its distinct behavior in liquid crystal applications.
Eigenschaften
CAS-Nummer |
923033-89-0 |
|---|---|
Molekularformel |
C29H33FO |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C29H33FO/c1-3-5-21-6-8-22(9-7-21)23-10-12-24(13-11-23)26-16-19-28(29(30)20-26)25-14-17-27(18-15-25)31-4-2/h10-22H,3-9H2,1-2H3 |
InChI-Schlüssel |
LLZOFZKEHKZRBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC=C(C=C4)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)





![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)

